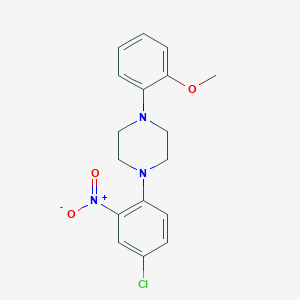
1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
The synthesis of 1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the 2-position, forming 4-chloro-2-nitroaniline.
Coupling Reaction: The nitroaniline derivative is then coupled with 2-methoxyphenylpiperazine under appropriate conditions to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating its effects on various biological pathways and molecular targets.
Chemical Research: It serves as a model compound for studying the reactivity and properties of piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The exact pathways and targets may vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Chlorophenyl)-4-(2-methoxyphenyl)piperazine: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(4-Nitrophenyl)-4-(2-methoxyphenyl)piperazine: Lacks the chloro group, which may affect its chemical properties and applications.
1-(4-Chloro-2-nitrophenyl)piperazine: Lacks the methoxyphenyl group, which may influence its pharmacological profile.
The presence of the chloro, nitro, and methoxy groups in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H18ClN3O3 |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H18ClN3O3/c1-24-17-5-3-2-4-15(17)20-10-8-19(9-11-20)14-7-6-13(18)12-16(14)21(22)23/h2-7,12H,8-11H2,1H3 |
InChI Key |
LZSGVYRVXQSGAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


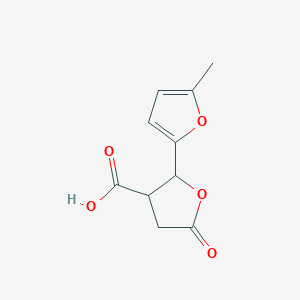
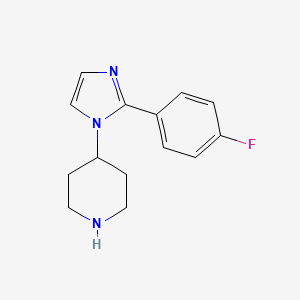
![3-Amino-2-(o-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11791829.png)

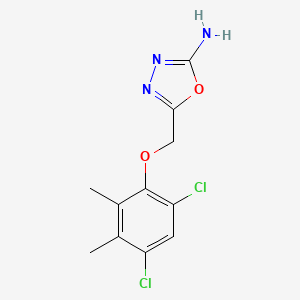
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11791854.png)
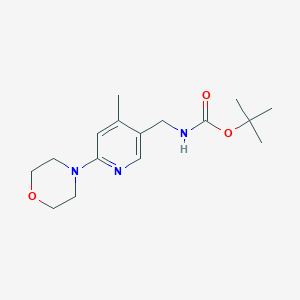
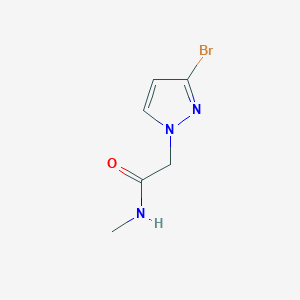
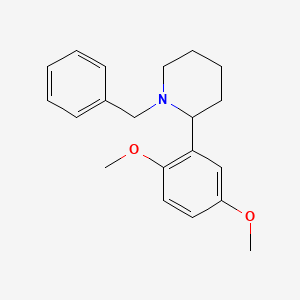
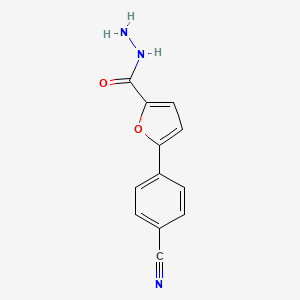
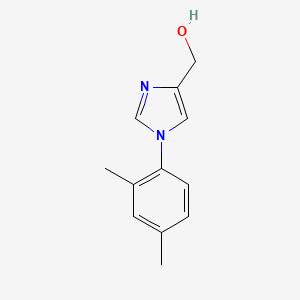
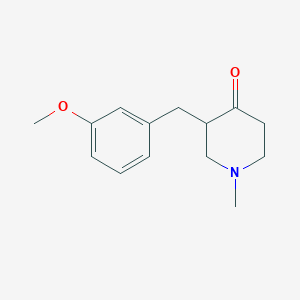
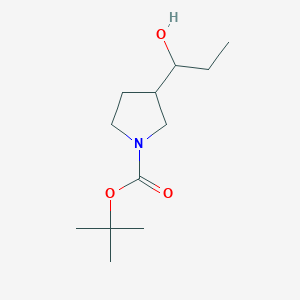
![Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791897.png)
